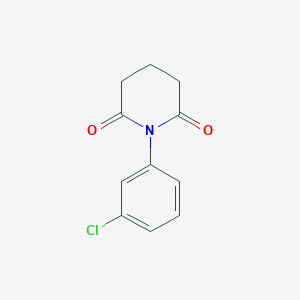
1-(3-Chlorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)piperidine-2,6-dione is a heterocyclic compound with a piperidine ring substituted by a 3-chlorophenyl group at the nitrogen atom and two keto groups at positions 2 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperidine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 3-chlorobenzylamine with maleic anhydride under acidic conditions, followed by oxidation to form the desired product . Another method includes the reaction of 3-chlorobenzylamine with succinic anhydride in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydroxy derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)piperidine-2,6-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,6-Piperidinedione: A structurally similar compound with different substituents.
3-(3-Aminophenyl)piperidine-2,6-dione: Another derivative with an amino group instead of a chloro group.
Thalidomide: A well-known drug with a similar piperidine-2,6-dione core structure.
Uniqueness: 1-(3-Chlorophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6H2 |
Clé InChI |
HZPMYMPKDNKRFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C(=O)C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



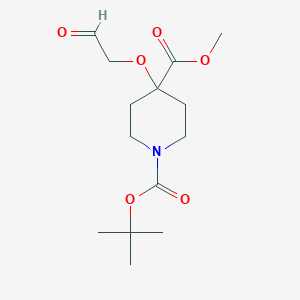
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
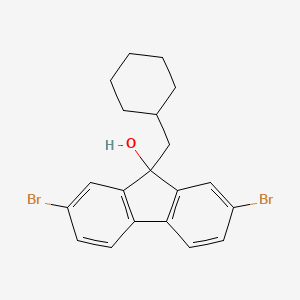
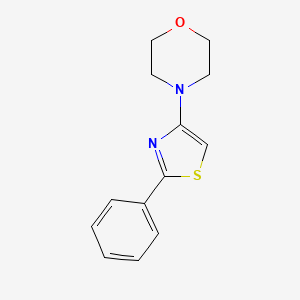


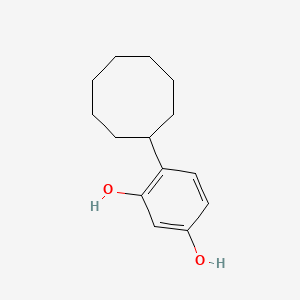

![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
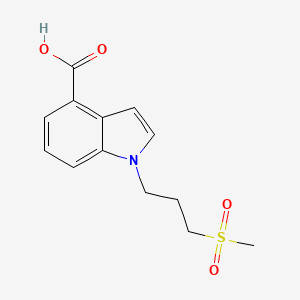
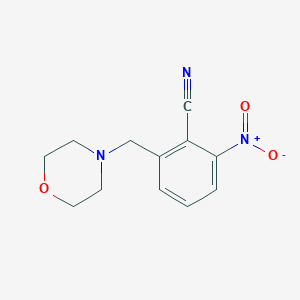
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)
